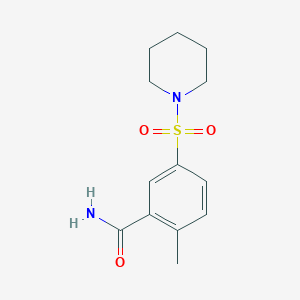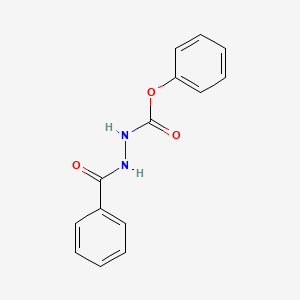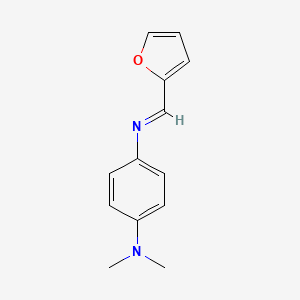
2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a sulfonylurea compound that has been synthesized and studied for its effects on various biological processes.
Mécanisme D'action
The mechanism of action of 2-methyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is thought to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the subsequent activation of ATP-sensitive potassium channels (KATP channels). This leads to a decrease in intracellular calcium levels and the regulation of various biological processes, including insulin secretion and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, the inhibition of cancer cell growth, and the improvement of cognitive function. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects and can regulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its availability and high purity. However, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
For research on 2-methyl-5-(1-piperidinylsulfonyl)benzamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-methyl-5-(1-piperidinylsulfonyl)benzamide may also be studied in combination with other compounds to enhance its effects and reduce potential toxicity. Additionally, 2-methyl-5-(1-piperidinylsulfonyl)benzamide may be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-methyl-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various fields, including neuroscience, cancer, and diabetes. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-methyl-5-(1-piperidinylsulfonyl)benzamide.
Méthodes De Synthèse
2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzamide with piperidine and sulfur dioxide gas. The resulting compound is then reduced with sodium borohydride to produce 2-methyl-5-(1-piperidinylsulfonyl)benzamide. This synthesis method has been optimized for high yield and purity, making 2-methyl-5-(1-piperidinylsulfonyl)benzamide a readily available compound for research purposes.
Applications De Recherche Scientifique
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and diabetes. In neuroscience, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In diabetes research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in animal models.
Propriétés
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(9-12(10)13(14)16)19(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOLCGPUHBSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6693821 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)


![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)
![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)


![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)